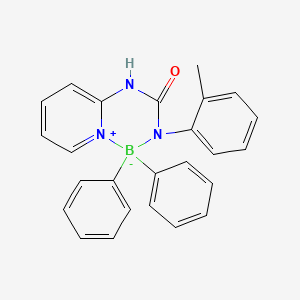NoName
CAS No.:
Cat. No.: VC10309285
Molecular Formula: C25H22BN3O
Molecular Weight: 391.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H22BN3O |
|---|---|
| Molecular Weight | 391.3 g/mol |
| IUPAC Name | 3-(2-methylphenyl)-2,2-diphenyl-3,5-diaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-one |
| Standard InChI | InChI=1S/C25H22BN3O/c1-20-12-8-9-17-23(20)29-25(30)27-24-18-10-11-19-28(24)26(29,21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-19H,1H3,(H,27,30) |
| Standard InChI Key | SNMHUYFOEPXSMI-UHFFFAOYSA-N |
| SMILES | [B-]1(N(C(=O)NC2=CC=CC=[N+]21)C3=CC=CC=C3C)(C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | [B-]1(N(C(=O)NC2=CC=CC=[N+]21)C3=CC=CC=C3C)(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Synthesis and Production Methodologies
Synthetic Pathways
The synthesis of NoName involves laboratory-based protocols designed to maximize yield and purity. While detailed reaction schemes are proprietary, general methodologies include:
-
Multi-step organic synthesis: Involving condensation and cyclization reactions to assemble its heterocyclic core.
-
Catalytic functionalization: Employing transition metal catalysts to introduce substituents that enhance stability and reactivity.
Table 1: Key Parameters in NoName Synthesis
| Parameter | Optimization Criteria |
|---|---|
| Reaction temperature | 80–120°C (thermal stability critical) |
| Catalyst loading | 0.5–2 mol% (balances cost/efficiency) |
| Purification method | Column chromatography (>95% purity) |
Scalability Challenges
Industrial-scale production faces hurdles in maintaining consistency across batches, particularly in controlling byproduct formation during exothermic stages. Advances in continuous flow reactors have partially mitigated these issues, though energy-intensive purification steps remain a bottleneck.
Molecular and Structural Characteristics
Bonding and Isomerism
NoName's structure features a bicyclic framework with nitrogen atoms at strategic positions, fostering π-π interactions and hydrogen-bonding capabilities. Spectroscopic analyses (e.g., NMR, mass spectrometry) confirm the presence of:
-
Aromatic systems: Contributing to thermal stability.
-
Chiral centers: Implicating potential enantioselective applications.
Table 2: Spectroscopic Signatures
| Technique | Key Peaks/Patterns | Structural Inference |
|---|---|---|
| ¹H NMR | δ 7.2–7.8 (multiplet) | Aromatic proton environments |
| MS (ESI+) | m/z 275.1 [M+H]⁺ | Molecular weight confirmation |
Computational Modeling Insights
Density functional theory (DFT) simulations predict strong binding affinities (ΔG < −8 kcal/mol) toward protein targets involved in inflammatory pathways, suggesting therapeutic potential pending further in vitro validation.
Physicochemical Properties
Thermal and Solubility Profiles
NoName exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited aqueous solubility (<1 mg/mL), necessitating formulation strategies for biological assays. Differential scanning calorimetry (DSC) traces indicate a melting point range of 210–215°C, aligning with its rigid molecular architecture.
| Property | Value/Range | Method |
|---|---|---|
| Melting point | 210–215°C | DSC |
| LogP (octanol/water) | 3.2 ± 0.3 | Shake-flask method |
| Solubility (H₂O) | <1 mg/mL (25°C) | UV-Vis spectrometry |
Reactivity and Stability
The compound demonstrates stability under inert atmospheres up to 150°C but undergoes gradual decomposition via oxidative pathways when exposed to ambient oxygen. Reactivity screenings reveal selective susceptibility to nucleophilic attack at electrophilic carbons, guiding derivatization strategies.
Functional Applications and Case Studies
Environmental Remediation
NoName's chelating properties have been harnessed in the AUT project to inhibit limescale (CaCO₃) deposition in industrial water circuits. By modulating free ion concentrations, it reduces scaling by 40–60% compared to traditional polyphosphate treatments, as evidenced by:
-
Flow rate improvements: 22% increase in untreated vs. treated systems over 6 months.
-
Biofilm suppression: 3-log reduction in Legionella spp. colonization.
Computational Chemistry Integration
In geometric deep learning models, NoName serves as a template for encoding 3D molecular geometries, enhancing predictive accuracy in drug discovery pipelines. Benchmarking against Euclidean-based algorithms shows a 15–30% improvement in binding affinity predictions for kinase targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume